Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate
Description
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate is a sulfur-containing organic compound characterized by a methyl propanoate backbone, a thioether (-S-) linkage at the C3 position, and a 2-(piperidin-2-yl)ethyl substituent.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
methyl 3-(2-piperidin-2-ylethylsulfanyl)propanoate |
InChI |
InChI=1S/C11H21NO2S/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10/h10,12H,2-9H2,1H3 |
InChI Key |
XDJBQNZGVQUXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate typically involves the reaction of 2-(piperidin-2-yl)ethanethiol with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition, where the thiol group adds to the α,β-unsaturated ester, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfur atom may participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to structurally related esters and sulfur-containing derivatives (Table 1). Key differences lie in the substituents attached to the sulfur atom or ester group, influencing physicochemical and biological properties.
Table 1. Structural and Functional Comparison of Selected Compounds
*Estimated based on molecular formula.
Physicochemical Properties
- Target Compound: The piperidine-ethyl group enhances lipophilicity compared to pyridine or carbamoyl analogs. Estimated logP values would be higher than Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate (logP ~1.5) due to the aliphatic piperidine chain .
- Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate: Liquid at room temperature, with solubility in polar organic solvents (e.g., methanol, DMSO) due to the pyridine ring .
- 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid: Solid with higher aqueous solubility (carboxylic acid group) but lower membrane permeability .
Biological Activity
Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-((2-(piperidin-2-yl)ethyl)thio)propanoate, with a molecular formula of CHNOS and a molecular weight of approximately 231.35 g/mol. Its structure comprises a piperidine ring, a propanoate ester group, and a sulfur atom, which may contribute to its biological properties .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate alkylating agents in the presence of sulfur-containing reagents. The synthetic route can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiosemicarbazones derived from related structures have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. These findings suggest that the sulfur moiety in this compound may play a crucial role in its biological activity .
Anticancer Activity
A notable case study evaluated the anticancer potential of similar thiosemicarbazone derivatives, revealing their ability to induce apoptosis in cancer cells at nanomolar concentrations. The study highlighted morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage, suggesting that this compound may exhibit similar effects due to its structural similarities .
The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, some piperidine derivatives act as acetylcholinesterase inhibitors, which may also contribute to their anticancer properties by affecting neurotransmitter levels in tumor microenvironments .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-{[2-(piperidin-2-yl)methanesulfonyl]propanoate} | CHNOS | Contains a sulfonyl group instead of sulfanyl |
| Methyl 3-{[(piperidin-3-yl)methanesulfonyl]propanoate} | CHNOS | Features a different piperidine substitution |
| Methyl 3-{[(piperidin-2-yl)methanesulfonyl]propanoate} | CHNOS | Similar structure but with methanesulfonyl substituent |
These comparisons reveal that variations in the functional groups can significantly influence the biological activity and pharmacological profiles of these compounds.
Q & A
Q. What are the common synthetic routes for Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic thiol-ene reactions or coupling of a piperidine-containing thiol with a methoxycarbonylpropanoate ester. Key steps include:
- Thiol activation : Use reducing agents (e.g., DTT) to prevent disulfide formation during coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the sulfanyl group .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like ester hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- NMR : - and -NMR confirm the ester carbonyl (δ ~170 ppm), sulfanyl group connectivity (δ 2.5–3.5 ppm for S-CH), and piperidine protons (δ 1.2–2.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% for biological assays) .
Q. How can researchers design initial enzyme inhibition assays for this compound?
Answer:
- Enzyme selection : Target enzymes with known sulfanyl-sensitive active sites (e.g., cysteine proteases or dehydrogenases) .
- Assay conditions : Use phosphate buffer (pH 7.4) with 1–5% DMSO for solubility. Include controls with β-mercaptoethanol to test reversibility of inhibition .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC values .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemistry and conformational flexibility of this compound?
Answer:
- Crystallization : Optimize solvent mixtures (e.g., methanol/water or DCM/hexane) to grow single crystals. Piperidine rings often require slow evaporation .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Monitor for disorder in the sulfanyl-propanoate chain .
- Refinement : Software like SHELXL models anisotropic displacement parameters for heavy atoms (S, O) .
Q. How can contradictory biological activity data between studies be systematically analyzed?
Answer:
- Purity verification : Re-analyze compound batches via HPLC and LC-MS to rule out impurities (e.g., hydrolyzed esters or oxidized thiols) .
- Assay variability : Compare buffer pH, ionic strength, and reducing agent concentrations across studies .
- Structural analogs : Test derivatives (e.g., ethyl ester or piperidine N-methylated versions) to isolate pharmacophores .
Q. What strategies optimize the compound’s stability during long-term enzymatic assays?
Answer:
- Storage conditions : Lyophilize and store at -80°C under argon to prevent ester hydrolysis and thiol oxidation .
- In-situ stabilization : Add 0.1 mM EDTA to chelate metal ions that catalyze degradation .
- Kinetic monitoring : Use stopped-flow UV-Vis or fluorescence assays to track real-time stability .
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Answer:
- DFT calculations : Model transition states for sulfanyl group reactions (e.g., nucleophilic substitutions) using Gaussian or ORCA software .
- Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .
- Retrosynthetic tools : Platforms like Synthia suggest disconnections at the ester or piperidine moieties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
